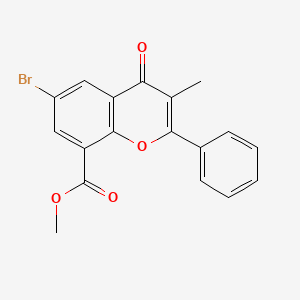
3-(4-Aminophenyl)piperidine-2,6-dione
概要
説明
“3-(4-Aminophenyl)piperidine-2,6-dione” is a functionalized cereblon ligand used for the development of Thalidomide-based PROTACs . It contains a terminal amine group, which allows rapid conjugation with carboxyl linkers via peptide coupling reactions . It is a basic building block for making a protein degrader library .
Synthesis Analysis
The synthesis of piperidine-2,6-diones, including “3-(4-Aminophenyl)piperidine-2,6-dione”, can be readily achieved on a kilo-scale . The method allows for the synthesis of CRBN ligands as well as the drug Aminoglutethimide .Molecular Structure Analysis
The molecular structure of “3-(4-Aminophenyl)piperidine-2,6-dione” is represented by the InChI code1S/C11H12N2O2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15) . The molecular weight is 204.23 . Chemical Reactions Analysis
“3-(4-Aminophenyl)piperidine-2,6-dione” is amenable for linker attachment via reductive amination . It is also used in the development of Thalidomide-based PROTACs .科学的研究の応用
Synthesis and Aromatase Inhibition
3-(4-Aminophenyl)piperidine-2,6-dione has been synthesized and evaluated for its potential in inhibiting aromatase, an enzyme critical for estrogen conversion. This compound has shown significant inhibitory activity, making it a potential candidate for treating estrogen-dependent diseases like breast cancer (Hartmann et al., 1992).
Metabolism Studies
The metabolism of aminoglutethimide, a compound related to 3-(4-Aminophenyl)piperidine-2,6-dione, has been studied extensively. These studies help in understanding the biological fate and potential efficacy of such compounds in human therapeutic applications (Foster et al., 1984).
Enantiomeric Separation
Research has been conducted on the enantiomeric separation of compounds like 3-(4-Aminophenyl)piperidine-2,6-dione. This separation is crucial for understanding the specific activity of each enantiomer, which can lead to more targeted and effective therapeutic uses (Overbeke et al., 1997).
Hypolipidemic Activity
Derivatives of 3-(4-Aminophenyl)piperidine-2,6-dione have been investigated for their hypolipidemic activity. This research is significant for developing new treatments for hyperlipidemia and associated cardiovascular diseases (Murthy et al., 1986).
Synthesis of Phthalocyanines
Studies have explored the use of N-(3,4-dicyanophenyl)piperidine-2,6-dione, a related compound, in the synthesis of phthalocyanines. These compounds are valuable in material science and photodynamic therapy (Gauna et al., 2012).
作用機序
Safety and Hazards
The compound has several hazard statements including H315, H319, H335, and H360 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
The future directions of “3-(4-Aminophenyl)piperidine-2,6-dione” are likely to be in the area of protein degradation. As a functionalized cereblon ligand, it is a basic building block for the development of a protein degrader library . This suggests potential applications in the field of targeted protein degradation .
特性
IUPAC Name |
3-(4-aminophenyl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-8-3-1-7(2-4-8)9-5-6-10(14)13-11(9)15/h1-4,9H,5-6,12H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJPHIBFEJRVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546041 | |
| Record name | 3-(4-Aminophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92137-90-1 | |
| Record name | 3-(4-Aminophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



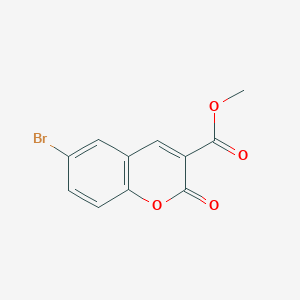


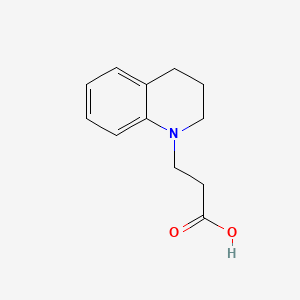
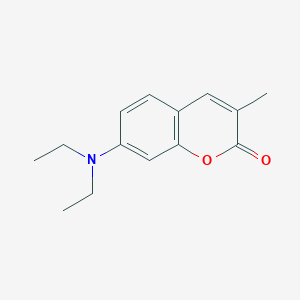
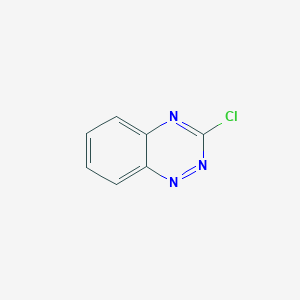
![Boronic acid, B-[2-bromo-5-(1,1-dimethylethyl)phenyl]-](/img/structure/B3058769.png)
![2-(bis(2-hydroxyethyl)amino)ethanol; (4E)-4-[(2-hydroxy-5-methyl-phenyl)hydrazinylidene]-3-oxo-naphthalene-1-sulfonic acid](/img/structure/B3058773.png)

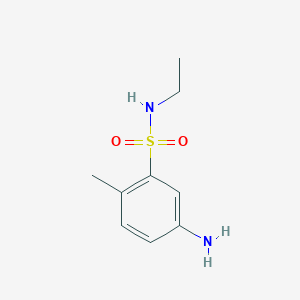

![4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol](/img/structure/B3058783.png)
